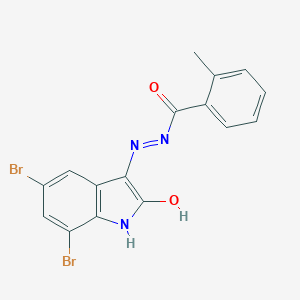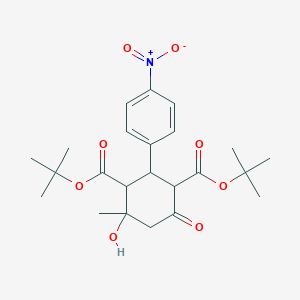
1,3-DI-TERT-BUTYL 4-HYDROXY-4-METHYL-2-(4-NITROPHENYL)-6-OXOCYCLOHEXANE-1,3-DICARBOXYLATE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-DI-TERT-BUTYL 4-HYDROXY-4-METHYL-2-(4-NITROPHENYL)-6-OXOCYCLOHEXANE-1,3-DICARBOXYLATE is a complex organic compound with a unique structure that includes tert-butyl groups, a nitrophenyl group, and a cyclohexane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DI-TERT-BUTYL 4-HYDROXY-4-METHYL-2-(4-NITROPHENYL)-6-OXOCYCLOHEXANE-1,3-DICARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyclohexane ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the tert-butyl groups: This step involves the alkylation of the cyclohexane ring using tert-butyl halides in the presence of a strong base.
Nitration of the phenyl ring: The nitrophenyl group is introduced through a nitration reaction using concentrated nitric acid and sulfuric acid.
Hydroxylation and carboxylation: The hydroxyl and carboxyl groups are introduced through oxidation and carboxylation reactions, respectively.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
1,3-DI-TERT-BUTYL 4-HYDROXY-4-METHYL-2-(4-NITROPHENYL)-6-OXOCYCLOHEXANE-1,3-DICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas and a metal catalyst.
Substitution: The tert-butyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include alkyl halides and aryl halides, with conditions such as heating and the presence of a strong base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted cyclohexane derivatives.
科学研究应用
1,3-DI-TERT-BUTYL 4-HYDROXY-4-METHYL-2-(4-NITROPHENYL)-6-OXOCYCLOHEXANE-1,3-DICARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
作用机制
The mechanism of action of 1,3-DI-TERT-BUTYL 4-HYDROXY-4-METHYL-2-(4-NITROPHENYL)-6-OXOCYCLOHEXANE-1,3-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. For example:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The compound may influence signaling pathways related to inflammation, cell proliferation, or apoptosis.
相似化合物的比较
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol: A phenolic antioxidant used in various applications.
2,6-Di-tert-butyl-4-methoxyphenol: Another phenolic compound with antioxidant properties.
2,2’-Methylenebis(6-tert-butyl-4-methylphenol): A phenolic antioxidant used to increase oxidation stability in rubber and plastic industries.
Uniqueness
1,3-DI-TERT-BUTYL 4-HYDROXY-4-METHYL-2-(4-NITROPHENYL)-6-OXOCYCLOHEXANE-1,3-DICARBOXYLATE is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications and applications in various fields of research.
属性
CAS 编号 |
500002-64-2 |
|---|---|
分子式 |
C23H31NO8 |
分子量 |
449.5g/mol |
IUPAC 名称 |
ditert-butyl 4-hydroxy-4-methyl-2-(4-nitrophenyl)-6-oxocyclohexane-1,3-dicarboxylate |
InChI |
InChI=1S/C23H31NO8/c1-21(2,3)31-19(26)17-15(25)12-23(7,28)18(20(27)32-22(4,5)6)16(17)13-8-10-14(11-9-13)24(29)30/h8-11,16-18,28H,12H2,1-7H3 |
InChI 键 |
RRLRTYLZAZPELC-UHFFFAOYSA-N |
SMILES |
CC1(CC(=O)C(C(C1C(=O)OC(C)(C)C)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)OC(C)(C)C)O |
规范 SMILES |
CC1(CC(=O)C(C(C1C(=O)OC(C)(C)C)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)OC(C)(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


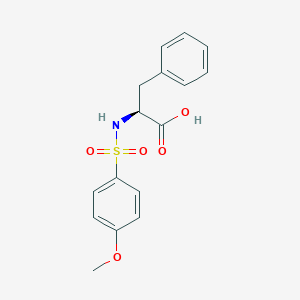
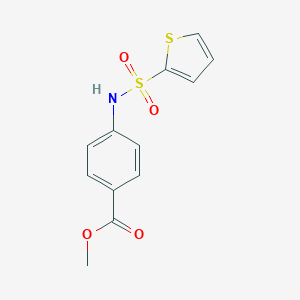
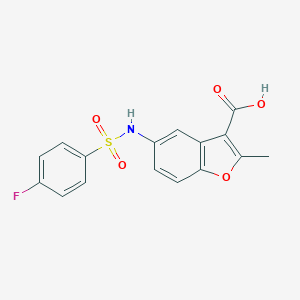
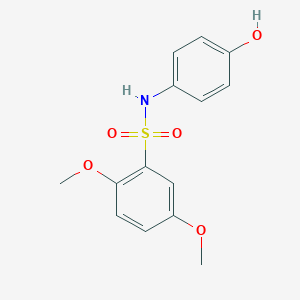
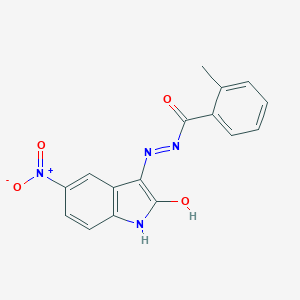
![4-chlorophenyl 3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanoate](/img/structure/B352404.png)

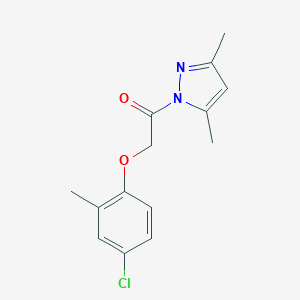
![N-{4-[(2,4-dioxo-1,3-thiazolidin-3-yl)acetyl]phenyl}acetamide](/img/structure/B352413.png)
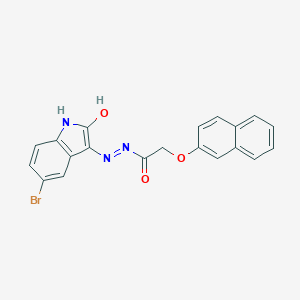

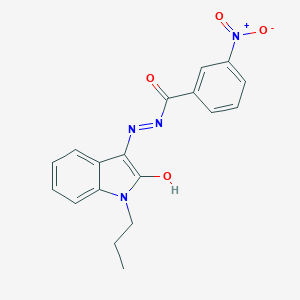
![5-bromo-2-hydroxy-N'-[(3E)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B352426.png)
